![molecular formula C15H14ClNO4S B5814325 N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide, also known as NS3728, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide exerts its effects by modulating the activity of ion channels, specifically chloride and potassium channels. This compound has been shown to increase the activity of chloride channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability. Additionally, this compound has been shown to inhibit the activity of potassium channels, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased chloride conductance, decreased potassium conductance, vasodilation, decreased blood pressure, and induction of cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to modulate the activity of ion channels and its potential applications in various fields. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide research, including further studies on its mechanism of action, potential applications in drug development, and its use as a research tool for studying ion channels. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound that has shown significant potential in various fields, including neuroscience, cardiovascular research, and cancer research. Its ability to modulate the activity of ion channels makes it a valuable research tool, and its potential applications in drug development make it an exciting area of research for the future.
Synthesemethoden
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide can be synthesized using a multistep process, which involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylphenol in the presence of a base to form 4-chlorobenzenesulfonate ester. This ester is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of chloride channels, which play a crucial role in regulating neuronal excitability. In cardiovascular research, this compound has been shown to inhibit the activity of potassium channels, which can lead to vasodilation and decreased blood pressure. In cancer research, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)21-10-15(18)17-22(19,20)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPHJENDSOWIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
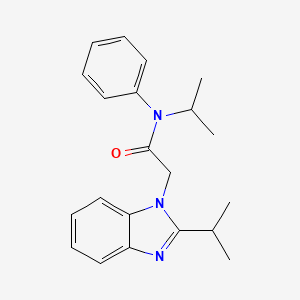
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
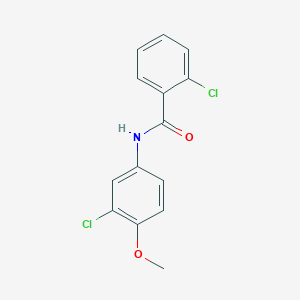
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
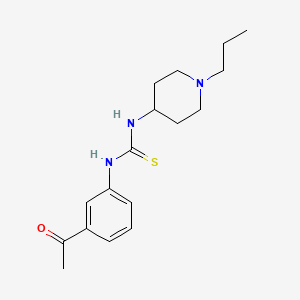

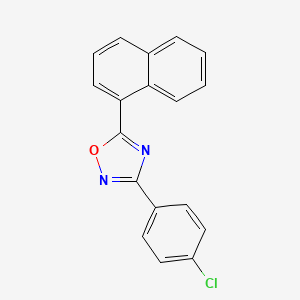

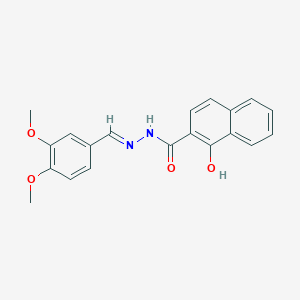
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
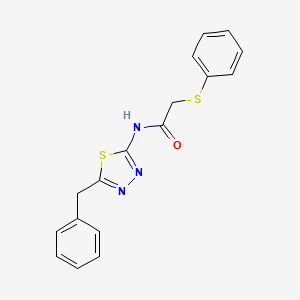
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)